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An In-depth Technical Guide: (2-formyl-6-methoxyphenoxy)acetic acid

Abstract: This technical guide provides a comprehensive overview of (2-formyl-6-

methoxyphenoxy)acetic acid, a multifunctional aromatic compound of significant interest to the

chemical, pharmaceutical, and materials science sectors. We will explore its core molecular

structure, detail robust synthetic protocols, and elucidate its reactivity and utility as a versatile

precursor for advanced molecular architectures, including heterocyclic scaffolds. This

document is intended for researchers, chemists, and drug development professionals seeking

to leverage this compound's unique chemical properties in their work.

Introduction and Strategic Overview
(2-formyl-6-methoxyphenoxy)acetic acid, registered under CAS number 40359-30-6, belongs to

the phenoxyacetic acid class of compounds.[1][2] Its structure is distinguished by a strategically

functionalized benzene ring, featuring an aldehyde, a methoxy group, and an acetic acid

moiety linked via an ether bond. The ortho-positioning of these three groups creates a sterically

constrained and electronically rich environment, bestowing upon the molecule a unique

reactivity profile.

The aldehyde group serves as a versatile handle for nucleophilic additions, condensations, and

reductive aminations. The carboxylic acid provides a site for amide bond formation,

esterification, or conversion into other functional groups. The ether linkage is generally stable,

providing a robust scaffold. This trifunctional nature makes it an exceptionally valuable starting
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material for constructing complex molecules with potential applications in medicinal chemistry

and materials science.

Molecular Structure and Physicochemical
Properties
A thorough understanding of the molecule's structure and properties is fundamental to

predicting its behavior in chemical reactions and biological systems.

Chemical Identity
The fundamental identifiers for (2-formyl-6-methoxyphenoxy)acetic acid are summarized in the

table below.

Property Value Source

IUPAC Name
2-(2-formyl-6-

methoxyphenoxy)acetic acid
N/A

CAS Number 40359-30-6 [1][2][3]

Molecular Formula C10H10O5 [1][4]

Molecular Weight 210.18 g/mol [1][4]

SMILES
COC1=CC=CC(=C1OCC(=O)

O)C=O
[4]

InChI

InChI=1S/C10H10O5/c1-14-8-

4-2-3-7(5-11)10(8)15-6-

9(12)13/h2-5H,6H2,1H3,

(H,12,13)

[4]

Structural Elucidation
The 2D structure of the molecule highlights the ortho relationship between the formyl, methoxy,

and phenoxyacetic acid groups.
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Caption: 2D structure of (2-formyl-6-methoxyphenoxy)acetic acid.

The electronic properties are governed by the interplay of these groups. The methoxy group is

an electron-donating group (via resonance), while the aldehyde is a strong electron-

withdrawing group. This electronic push-pull relationship, combined with the ortho-directing

nature of the ether oxygen, influences the reactivity of the aromatic ring towards electrophilic

substitution.

Physicochemical Data
Computational models provide valuable predictions for the molecule's behavior.

Property Predicted Value Source

XlogP 0.4 [4]

Topological Polar Surface Area

(TPSA)
72.83 Å² [5]

Hydrogen Bond Donors 1 [5]

Hydrogen Bond Acceptors 4 [5]

Rotatable Bonds 5 [5]
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These values suggest moderate polarity and good potential for interacting with biological

macromolecules through hydrogen bonding.

Synthesis and Characterization
The synthesis of (2-formyl-6-methoxyphenoxy)acetic acid and its analogues is reliably achieved

through a two-step process commencing with a Williamson ether synthesis.

Synthetic Strategy
The core of the synthesis involves the formation of an ether bond between a phenol and an

alkyl halide. This is a classic and field-proven methodology. The subsequent hydrolysis of the

resulting ester yields the target carboxylic acid.

2-Hydroxy-6-
methoxybenzaldehyde

Ester Intermediate

 Step 1:
Williamson Ether

Synthesis 
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(e.g., Methyl Bromoacetate)

 Step 1:
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Hydrolysis
(e.g., NaOH, H2O)
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 Step 2:
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Caption: General two-step synthesis workflow.

Causality Behind Experimental Choices:
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Reaction: The Williamson ether synthesis is selected for its high efficiency and tolerance of

various functional groups present on the aromatic ring.

Base: Potassium carbonate (K2CO3) is a suitable base for deprotonating the phenol. It is

strong enough to initiate the reaction but mild enough to prevent side reactions with the

aldehyde or ester functionalities.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively dissolves

the phenolic substrate and the inorganic base, facilitating a homogenous reaction

environment, and its high boiling point allows for elevated reaction temperatures to ensure

completion.[6]

Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for synthesizing

related phenoxyacetic acids.[6]

Step 1: Synthesis of Methyl (2-formyl-6-methoxyphenoxy)acetate (Ester Intermediate)

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-

hydroxy-6-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous

DMF.

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

Add methyl bromoacetate (1.3 eq) dropwise to the suspension.

Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by TLC.

After cooling to room temperature, pour the reaction mixture into ice-cold water and extract

with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4),

and concentrate under reduced pressure.

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield the pure ester intermediate.
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Step 2: Saponification to (2-formyl-6-methoxyphenoxy)acetic acid

Dissolve the purified ester from Step 1 in a mixture of THF and water.

Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is

complete (monitored by TLC).

Remove the THF under reduced pressure.

Acidify the remaining aqueous solution to pH 2-3 with cold 1M HCl.

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold

water, and dry under vacuum to yield the final product.

Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques. Based on data from structurally similar compounds, the following spectral

characteristics are expected:

¹H NMR: Distinct signals for the aldehyde proton (~10 ppm), aromatic protons (6.5-8.0 ppm),

the methylene protons of the acetic acid chain (~4.8 ppm), and the methoxy protons (~3.9

ppm).[7]

¹³C NMR: Characteristic peaks for the carbonyl carbons of the aldehyde (~190 ppm) and

carboxylic acid (~170 ppm), along with signals for the aromatic and aliphatic carbons.[7]

Mass Spectrometry: An [M-H]⁻ peak at m/z 209.04555 in negative ion mode ESI-MS.[4]

IR Spectroscopy: Strong C=O stretching bands for the aldehyde (~1680 cm⁻¹) and

carboxylic acid (~1730 cm⁻¹), and a C-O-C ether stretching band (~1250 cm⁻¹).

Chemical Reactivity and Synthetic Applications
The true value of (2-formyl-6-methoxyphenoxy)acetic acid lies in its utility as a synthetic

intermediate. Its functional groups can be manipulated to build more complex molecular

frameworks.
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Precursor for β-Lactam Synthesis
A key application for related phenoxyacetic acids is in the synthesis of β-lactams (2-

azetidinones), a core structure in many antibiotic classes. The carboxylic acid can be converted

in situ into a highly reactive ketene intermediate, which then undergoes a [2+2] cycloaddition

with an imine (a Staudinger reaction).[8]

(2-formyl-6-methoxy
phenoxy)acetic acid

Ketene Generation
(e.g., SOCl2, Et3N)

Aryloxyketene
Intermediate

[2+2] Staudinger
Cycloaddition

Imine (R-N=CH-R')

β-Lactam
(2-Azetidinone)
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Caption: Pathway to β-lactams via Staudinger cycloaddition.

This pathway is highly valuable in drug discovery for generating libraries of novel,

polyfunctionalized β-lactam derivatives for antimicrobial screening.

Benzofuran Annulation
The proximity of the aldehyde and the acetic acid side chain allows for intramolecular

cyclization to form benzofuran rings, another privileged scaffold in medicinal chemistry. This

transformation often proceeds via dehydration of the carboxylic acid to a ketene, which is then

trapped intramolecularly by the formyl group, followed by cycloreversion and expulsion of CO₂.

[9] This provides a direct route to 2,3-unsubstituted benzofurans.

Safety and Handling
As a laboratory chemical, (2-formyl-6-methoxyphenoxy)acetic acid should be handled with

appropriate care.

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.
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Hazard Profile: While specific data for this exact isomer is limited, the related compound 2-

(2-formyl-5-methoxyphenoxy)acetic acid is classified with GHS warnings indicating it may be

harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory

irritation.[10] It is prudent to handle the title compound with similar precautions.

Storage: Store in a cool, dry place, tightly sealed, and under an inert atmosphere like

nitrogen is recommended for long-term stability.[5]

Conclusion
(2-formyl-6-methoxyphenoxy)acetic acid is more than a simple organic molecule; it is a highly

versatile and powerful building block. Its well-defined structure, accessible synthesis, and

strategically placed reactive handles make it an asset for synthetic chemists. Its demonstrated

utility as a precursor to medicinally relevant scaffolds like β-lactams and benzofurans

underscores its potential in drug discovery programs and the broader field of organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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